2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one
Description
Properties
IUPAC Name |
2-(2-bromophenyl)-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO/c1-11-6-8-12(9-7-11)15(17)10-13-4-2-3-5-14(13)16/h2-9H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKMEKBNZGFFJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction. In this method, 2-bromobenzoyl chloride reacts with 4-methylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the desired ketone. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products
Oxidation: Formation of 2-(2-bromophenyl)benzoic acid.
Reduction: Formation of 2-(2-bromophenyl)-1-(4-methylphenyl)ethanol.
Substitution: Formation of compounds like 2-(2-methoxyphenyl)-1-(4-methylphenyl)ethan-1-one.
Scientific Research Applications
2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.
Material Science: It is used in the development of novel materials with specific properties, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and the ketone group play crucial roles in its reactivity and binding affinity to molecular targets.
Comparison with Similar Compounds
Substituent Variations and Physical Properties
Key analogs differ in substituents at the ketone terminus or β-position. Physical states, melting points, and yields vary significantly based on substituent size and polarity:
- Aromatic vs. Heterocyclic Substituents : Compounds with aromatic groups (e.g., 4-methylphenyl) tend to be solids (e.g., 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one, mp 137.3–138.5°C ), while heterocyclic or aliphatic substituents (e.g., pyrrolidine) yield oils .
Biological Activity
2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one, also known as a brominated ketone, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C15H13BrO
- Molecular Weight : 285.17 g/mol
- IUPAC Name : this compound
The presence of the bromine atom and the methyl group on the phenyl rings contributes to its unique reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to therapeutic effects.
- Receptor Modulation : It could act as a ligand for certain receptors, influencing cellular signaling pathways.
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits antimicrobial properties against various bacterial strains.
Antimicrobial Properties
Research has shown that this compound possesses significant antimicrobial activity. A study evaluating its efficacy against common pathogens reported the following Minimum Inhibitory Concentration (MIC) values:
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.030 |
| Bacillus subtilis | 0.020 |
These findings suggest that the compound is particularly effective against Gram-positive bacteria, which may be attributed to its structural features that enhance membrane permeability.
Cytotoxicity and Anticancer Potential
In vitro studies have also explored the cytotoxic effects of this compound on cancer cell lines. The results indicate that it exhibits selective toxicity towards cancer cells while sparing normal cells. The IC50 values for various cancer cell lines are summarized below:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 20 |
| A549 (lung cancer) | 18 |
This selectivity suggests potential for further development as an anticancer agent.
Case Study 1: Antimicrobial Activity Evaluation
In a recent study, researchers synthesized several derivatives of this compound and evaluated their antimicrobial properties. The study revealed that modifications to the bromine and methyl groups significantly influenced antibacterial activity, with some derivatives showing enhanced potency against resistant strains of S. aureus.
Case Study 2: Anticancer Activity Assessment
Another investigation focused on the anticancer properties of this compound in combination with established chemotherapeutics. The results indicated a synergistic effect when used alongside doxorubicin, leading to increased apoptosis in cancer cells. This combination therapy approach highlights the potential for this compound in enhancing existing treatment regimens.
Q & A
Basic: What are the common synthetic routes for preparing 2-(2-Bromophenyl)-1-(4-methylphenyl)ethan-1-one?
The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions . For example:
- Friedel-Crafts acylation : Reacting 2-bromobenzene derivatives with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the ketone group, followed by functionalization with 4-methylphenyl groups via Suzuki-Miyaura coupling .
- Bromination post-synthesis : Introducing bromine at the 2-position of a pre-formed diaryl ethanone using brominating agents like NBS (N-bromosuccinimide) under controlled conditions .
Key challenges include minimizing side reactions (e.g., over-bromination) and ensuring regioselectivity, often addressed by optimizing solvent polarity and temperature .
Basic: How is the structure of this compound confirmed in research settings?
Structural confirmation relies on X-ray crystallography (e.g., bond angles and torsion angles in crystal lattices) , supported by spectroscopic methods:
- NMR : ¹H and ¹³C NMR identify aromatic protons (δ 7.2–8.1 ppm) and ketone carbonyl signals (δ ~200 ppm).
- IR : Strong C=O stretch at ~1680–1720 cm⁻¹ and C-Br vibrations at ~550–600 cm⁻¹ .
Purity is validated via HPLC (>95%) and melting point analysis .
Advanced: How do the positions of bromine and methyl groups influence the compound's reactivity and biological activity?
The 2-bromophenyl group enhances electrophilicity at the ketone, facilitating nucleophilic substitutions, while the 4-methylphenyl group provides steric bulk, affecting reaction kinetics and regioselectivity .
- Biological activity : The bromine atom may improve membrane permeability, as seen in analogs with antimicrobial properties .
- Electron-withdrawing effects : Bromine at the 2-position stabilizes intermediates in Suzuki couplings, contrasting with para-substituted analogs that exhibit reduced reactivity .
Advanced: What challenges arise in optimizing reaction conditions for high-yield synthesis?
Key challenges include:
- Regioselectivity : Competing bromination at alternative positions (e.g., para vs. ortho), mitigated using directing groups or low-temperature conditions .
- Purification : Separation of byproducts (e.g., di-brominated species) via column chromatography with gradient elution (hexane/ethyl acetate) .
- Catalyst poisoning : In cross-coupling reactions, trace moisture deactivates palladium catalysts, requiring anhydrous conditions and rigorous degassing .
Advanced: How can researchers resolve contradictions in reported biological activities of similar brominated ethanones?
Discrepancies often stem from assay variability (e.g., cell line specificity) or structural modifications . Methodological strategies include:
- Dose-response studies : Establishing IC₅₀ values across multiple concentrations to validate activity thresholds .
- Comparative SAR analysis : Testing analogs (e.g., 2-chloro vs. 2-bromo derivatives) to isolate substituent effects .
- Computational modeling : Docking studies to predict binding affinities with target enzymes (e.g., cytochrome P450 isoforms) .
Advanced: What experimental designs address limitations in stability studies of halogenated ethanones?
Degradation studies require:
- Temperature control : Cooling samples to 4°C to slow hydrolysis of the ketone group, as thermal instability alters reactivity .
- Light exclusion : Amber glassware to prevent photolytic cleavage of C-Br bonds .
- Accelerated stability testing : Using Arrhenius equations to predict shelf-life under varying pH and humidity .
Basic: What are the key applications of this compound in medicinal chemistry?
It serves as a scaffold for:
- Antimicrobial agents : Derivatives inhibit bacterial enoyl-ACP reductase .
- Kinase inhibitors : The bromophenyl group enhances binding to ATP pockets in cancer targets .
- Metabolic probes : Radiolabeled analogs (e.g., ¹⁸F for PET imaging) track drug distribution .
Advanced: How do crystallographic data inform polymorphism studies?
X-ray diffraction reveals polymorphic forms (e.g., monoclinic vs. orthorhombic lattices), impacting solubility and bioavailability. For example, hydrogen-bonding patterns in crystal packing correlate with dissolution rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
